Ethyl 3-{[2-(1-cyclohexen-1-YL)ethyl]-amino}propanoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{[2-(1-cyclohexen-1-yl)ethyl]-amino}propanoate typically involves the reaction of 2-(1-cyclohexenyl)ethylamine with ethyl 3-bromopropanoate under basic conditions . The reaction is carried out in an inert atmosphere, such as argon, to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar routes as those used in laboratory settings, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[2-(1-cyclohexen-1-yl)ethyl]-amino}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Ethyl 3-{[2-(1-cyclohexen-1-yl)ethyl]-amino}propanoate is used in various scientific research applications, including:
Mechanism of Action
The exact mechanism of action for Ethyl 3-{[2-(1-cyclohexen-1-yl)ethyl]-amino}propanoate is not well-documented. it is likely to interact with various molecular targets and pathways depending on its specific application. For example, in proteomics research, it may bind to specific proteins or enzymes, altering their activity and function .
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: An organic compound used as an intermediate in the synthesis of pharmaceuticals and fragrances.
2-(1-Cyclohexenyl)ethylamine: Used in the preparation of thin films and single crystals for optoelectronic applications.
3-Ethoxy-2-cyclohexen-1-one: An intermediate for the preparation of 3-alkyl- or aryl-2-cyclohexen-1-ones.
Uniqueness
Ethyl 3-{[2-(1-cyclohexen-1-yl)ethyl]-amino}propanoate is unique due to its specific structure, which combines an ethyl ester group with a cyclohexenyl-ethylamine moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in proteomics research .
Properties
IUPAC Name |
ethyl 3-[2-(cyclohexen-1-yl)ethylamino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-2-16-13(15)9-11-14-10-8-12-6-4-3-5-7-12/h6,14H,2-5,7-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXYQTBGLYAICF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNCCC1=CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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